molecular formula C10H8N2O4S2 B5878364 3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid

3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid

Cat. No. B5878364
M. Wt: 284.3 g/mol
InChI Key: AGWCIWFMHYXLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid, also known as NB-thio-PA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiol-reactive compound that can be used to label proteins and peptides, and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid is a thiol-reactive compound that can react with cysteine residues in proteins and peptides. The reaction involves the formation of a covalent bond between the thiol group of cysteine and the thioester moiety of 3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid. This reaction can be used to label proteins and peptides, and can also be used to study the mechanism of action of enzymes that contain cysteine residues.
Biochemical and Physiological Effects:
3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including the proteasome and the mitochondrial ATP synthase. In addition, 3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid has been shown to induce the formation of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid in lab experiments is its ability to selectively label cysteine residues in proteins and peptides. This can be useful for studying protein-protein interactions and enzyme kinetics. However, one limitation of using 3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid is its potential to induce oxidative stress and cell death, which can affect the results of experiments.

Future Directions

There are several future directions for research involving 3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid. One area of research is the development of new methods for synthesizing 3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid and related compounds. Another area of research is the identification of new applications for 3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid, such as its potential use as a drug target or as a tool for studying protein structure and function. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid, and to develop methods for minimizing its potential for inducing oxidative stress and cell death.

Synthesis Methods

3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid can be synthesized using a variety of methods, including the reaction of 6-nitro-1,3-benzothiazol-2-amine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents and solvents, but the overall process involves the formation of a thioester bond between the benzothiazole and propanoic acid moieties.

Scientific Research Applications

3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid has been used extensively in scientific research as a thiol-reactive probe for labeling proteins and peptides. It has been used to study protein-protein interactions, protein folding, and enzyme kinetics. In addition, 3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid has been used to study the mechanism of action of various enzymes and to identify potential drug targets.

properties

IUPAC Name

3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S2/c13-9(14)3-4-17-10-11-7-2-1-6(12(15)16)5-8(7)18-10/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWCIWFMHYXLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6011973

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